molecular formula C6H10N2O3 B3222240 (R)-Methyl 5-oxopiperazine-2-carboxylate CAS No. 1212103-36-0

(R)-Methyl 5-oxopiperazine-2-carboxylate

Cat. No.: B3222240
CAS No.: 1212103-36-0
M. Wt: 158.16 g/mol
InChI Key: KLAVLUWNPFSXTG-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 5-oxopiperazine-2-carboxylate (CAS 1212103-36-0) is a chiral piperazinone derivative serving as a valuable building block in medicinal chemistry and drug discovery. Its primary research application is in the synthesis of peptidomimetics, where it is used to induce and study specific secondary structures in peptides . Studies incorporating this compound into tetrapeptide sequences have shown its ability to influence conformation, with the (R)-enantiomer demonstrated to establish an equilibrium between a γ-turn and a type II β-turn structure . This makes it a critical template for designing novel peptide mimics with potential biological activity. The compound is synthesized from D-serine and ethyl glyoxylate, ensuring high enantiopurity . It is offered with high purity and must be stored sealed in a dry environment at 2-8°C . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-5-oxopiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAVLUWNPFSXTG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672549
Record name Methyl (2R)-5-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212103-36-0
Record name Methyl (2R)-5-oxopiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R Methyl 5 Oxopiperazine 2 Carboxylate and Its Stereoisomeric Analogues

Strategies for the Stereoselective Construction of the 5-Oxopiperazine-2-Carboxylate Core

The creation of the chiral 5-oxopiperazine-2-carboxylate core requires precise control over the stereocenter at the C2 position. Major strategies employed include leveraging naturally occurring chiral molecules, using asymmetric catalysts to induce enantioselectivity, and employing efficient multicomponent reactions to build the heterocyclic scaffold.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. rsc.orgbaranlab.org α-Amino acids are ideal precursors for this strategy due to their inherent chirality and orthogonal functional groups (amine and carboxylic acid). rsc.org A direct and effective synthesis of both (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported starting from the corresponding enantiomers of serine. uninsubria.it

A general route starting from D-serine methyl ester involves aza-Michael addition to an acrylate, followed by cyclization. A more specific and high-yielding synthesis begins with either L- or D-serine to produce the corresponding (S)- or (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid. uninsubria.it The process involves the reaction of N-Boc-serine with ethyl glyoxylate, followed by subsequent transformations to construct the piperazinone ring. Similarly, aspartic acid can serve as a precursor. For instance, the prebiotic synthesis of aspartate from oxaloacetate has been demonstrated, highlighting its role as a key building block. nih.gov The general approach involves the formation of a dipeptide-like intermediate from two different amino acid derivatives, followed by an intramolecular cyclization to form the piperazinone ring.

Table 1: Chiral Pool Synthesis of 5-Oxopiperazine-2-Carboxylic Acid A representative synthesis starting from serine.

Starting MaterialKey ReagentsProductReference
D-SerineEthyl glyoxylate, Boc-anhydride(R)-N-Boc-5-oxo-piperazine-2-carboxylic acid uninsubria.it
L-SerineEthyl glyoxylate, Boc-anhydride(S)-N-Boc-5-oxo-piperazine-2-carboxylic acid uninsubria.it

While chiral pool synthesis is effective, asymmetric catalysis offers the advantage of creating chiral molecules from achiral or racemic precursors, which can be more versatile. Several catalytic methods have been developed for the enantioselective synthesis of the piperazin-2-one (B30754) core. dicp.ac.cnnih.govrsc.org

One prominent strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.orgdicp.ac.cnrsc.org Using a chiral palladium catalyst, such as one derived from Pd(OCOCF₃)₂ and (R)-TolBINAP, various 5,6-disubstituted pyrazin-2-ols can be hydrogenated to yield chiral piperazin-2-ones with high diastereoselectivity and enantioselectivity (up to 90% ee). dicp.ac.cnrsc.org

Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. rsc.orgnih.gov This approach allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones in high enantiomeric excess. nih.gov The reaction typically involves a decarboxylative process on a suitably N-protected piperazinone substrate, enabling the formation of a C3-quaternary stereocenter. nih.gov More recently, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also proven successful. rsc.org

A one-pot approach combining a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to provide 3-aryl/alkyl piperazin-2-ones with excellent enantioselectivity (up to 99% ee) from simple aldehydes. nih.gov

Table 2: Asymmetric Catalytic Methods for Piperazin-2-one Synthesis Selected examples of modern catalytic approaches.

Reaction TypeCatalyst System (example)Substrate TypeKey FeatureReference(s)
Asymmetric HydrogenationPd(OCOCF₃)₂ / (R)-TolBINAPPyrazin-2-olsAccess to chiral disubstituted piperazin-2-ones rsc.orgdicp.ac.cnrsc.org
Asymmetric Allylic AlkylationPd₂(pmdba)₃ / Chiral PHOX ligandN-protected piperazin-2-one enolatesForms α-tertiary stereocenters rsc.orgnih.gov
One-Pot DROCQuinine-derived ureaAldehydes, (phenylsulfonyl)acetonitrileHigh enantioselectivity (up to 99% ee) nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building complex molecular scaffolds. rsc.org The Ugi four-component reaction (U-4CR) is particularly well-suited for generating peptidomimetic structures, including piperazinones. acs.orgnih.gov

A common strategy involves a sequential Ugi reaction followed by a cyclization step. rsc.orgbilkent.edu.tr For instance, α-amino acids can be used as bifunctional components in an Ugi five-center-four-component reaction (U-5C-4CR) to produce intermediates that can subsequently cyclize to form piperazinone rings. mdpi.com A solid-phase approach has been developed using a disrupted Ugi condensation between an amine-anchored amino acid, an isocyanide, and an aziridine (B145994) aldehyde dimer to yield piperazinones. acs.org This method is amenable to creating combinatorial libraries of diverse piperazinone structures. The diastereoselectivity of these MCRs can often be controlled by the stereochemistry of the chiral amino acid component. acs.orgmdpi.com

While not a classic MCR, a facile sequence involving a Michael addition, acylation, and a ring-closing nucleophilic substitution has been reported for the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates in high yields. rsc.org

Enantioselective Routes to (R)-Methyl 5-Oxopiperazine-2-Carboxylate

A specific and straightforward enantioselective synthesis of (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been developed utilizing D-serine from the chiral pool. uninsubria.it The synthesis begins with the N-Boc protection of D-serine. The protected amino acid is then coupled with an appropriate C2 synthon, followed by a sequence of reactions including cyclization and deprotection/reprotection steps to yield the target heterocycle. The final carboxylic acid can be readily esterified to this compound using standard conditions, such as treatment with methanol (B129727) under acidic catalysis. This chiral pool approach ensures high enantiomeric purity of the final product, directly translating the stereochemistry of the starting D-amino acid.

Post-Synthetic Derivatization and Functionalization Reactions of the this compound Scaffold

The this compound scaffold possesses two nitrogen atoms (N1 and N4) that can be selectively functionalized to modulate the molecule's physicochemical and pharmacological properties.

The secondary amines within the piperazinone ring are nucleophilic and can undergo a variety of functionalization reactions. N-acylation is a common transformation, typically achieved by reacting the piperazinone with acyl chlorides or anhydrides in the presence of a base. nih.govnih.govpsu.edu The conformational behavior of the resulting N-acyl piperazines is complex due to the restricted rotation of the newly formed amide bond. nih.gov Alternatively, esters can be used as acylating agents, sometimes catalyzed by a simple acid like acetic acid. rsc.org

N-alkylation can be performed via several methods. Reductive amination with aldehydes or ketones is a widely used technique. Another powerful method is the direct lithiation of an N-Boc protected piperazine (B1678402) followed by trapping with an electrophile, although this is more commonly used for C-functionalization, the principles of N-protection and manipulation are central. whiterose.ac.uk For N-arylation, palladium-catalyzed Buchwald-Hartwig coupling is a standard and effective method. These derivatization reactions allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships for drug discovery programs.

Regioselective Modifications at the C-3, C-4, and C-6 Positions of the Piperazine Ring

The piperazine-2-one scaffold, a core feature of this compound, is a privileged structure in medicinal chemistry. Its strategic modification at various positions of the piperazine ring allows for the exploration of chemical space and the fine-tuning of pharmacological properties. The C-3, C-4, and C-6 positions, in particular, offer valuable opportunities for introducing structural diversity.

Modifications at the C-3 and C-6 Positions:

The C-3 and C-6 positions of the 5-oxopiperazine-2-carboxylate core are chemically distinct. The C-3 position is a methylene (B1212753) group adjacent to a secondary amine, while the C-6 position is a methylene group flanked by a carbonyl and a secondary amine. This inherent difference in the chemical environment dictates the strategies for their selective functionalization.

One common approach to introduce substituents at the C-6 position involves the use of α-bromo acid chlorides in the cyclization step during the synthesis of the piperazine ring. For instance, the reaction of an amino acid ester with an α-bromo acid chloride, followed by cyclization with an amine, can lead to 6-substituted 5-oxopiperazine-2-carboxylates. A study on the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates demonstrated that starting with α-bromophenylacetic acid chloride preferentially forms trans-configured 6-phenyl-5-oxopiperazine-2-carboxylates. rsc.org This suggests that the stereochemistry at the C-6 position can be controlled to some extent during the ring formation.

Furthermore, the synthesis of cis-2,5-disubstituted chiral piperazines has been achieved through the regioselective ring-opening of N-protected chiral aziridines with α-amino acid methyl esters, followed by Mitsunobu cyclization. nih.gov This methodology, while demonstrated for piperazines, could be adapted for the synthesis of 3,6-disubstituted piperazin-2-ones, providing a route to modify both the C-3 and C-6 positions.

Modifications at the C-4 Position:

The C-4 position of this compound is a secondary amine and represents the most nucleophilic site in the molecule, making it a prime target for a variety of chemical transformations. N-alkylation, N-arylation, and N-acylation are common modifications at this position.

The general reactivity of the N-H bond at the C-4 position allows for the introduction of a wide range of substituents. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base, can be employed to introduce alkyl groups. Similarly, N-arylation can be achieved through Buchwald-Hartwig amination or related cross-coupling reactions. Acylation with acid chlorides or anhydrides provides a straightforward method for introducing acyl groups.

The table below summarizes some potential regioselective modifications at the C-3, C-4, and C-6 positions based on established synthetic methodologies for related piperazine structures.

PositionModification TypeReagents and ConditionsExpected Outcome
C-3 AlkylationStrong base (e.g., LDA) followed by an alkyl halideIntroduction of an alkyl group at the C-3 position.
C-4 N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, Et₃N)Introduction of an alkyl substituent on the nitrogen atom.
C-4 N-ArylationAryl halide, Palladium catalyst, Ligand, BaseIntroduction of an aryl substituent on the nitrogen atom.
C-4 N-AcylationAcid chloride or Anhydride, BaseIntroduction of an acyl group on the nitrogen atom.
C-6 Alkylation/ArylationUse of substituted α-bromo acid chlorides in the initial cyclizationFormation of a C-6 substituted piperazin-2-one ring.

Chemical Transformations of the C-2 Carboxylate Ester Moiety

The methyl carboxylate at the C-2 position of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, significantly expanding the chemical diversity of the scaffold. These transformations are crucial for structure-activity relationship (SAR) studies and for mimicking peptide bonds.

Hydrolysis to the Carboxylic Acid:

One of the most fundamental transformations of the C-2 ester is its hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in an aqueous medium. jocpr.com The resulting carboxylic acid is a key intermediate for further modifications, such as amide bond formation. An efficient and environmentally friendly procedure for the hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, to its carboxylic acid using LiOH has been reported, highlighting the feasibility of this transformation under green conditions. jocpr.comresearchgate.net

Amide Bond Formation:

The carboxylic acid obtained from the hydrolysis of the methyl ester can be coupled with a wide range of amines to form amides. Standard peptide coupling reagents, such as HATU, HOBt, or EDC, in the presence of a base like DIPEA, are commonly employed for this purpose. This transformation is particularly valuable for creating peptidomimetics where the C-2 amide bond mimics a peptide linkage.

Reduction to the Alcohol:

The methyl ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). The resulting hydroxymethyl group at the C-2 position can serve as a handle for further functionalization, such as etherification or oxidation to an aldehyde.

Direct Aminolysis:

In some cases, the methyl ester can be directly converted to an amide by heating with an amine, a process known as aminolysis. However, this method is often less efficient and may require harsh conditions compared to the two-step hydrolysis-amidation sequence.

The following table outlines key transformations of the C-2 carboxylate ester moiety.

TransformationReagents and ConditionsProduct Functional Group
Hydrolysis LiOH, H₂OCarboxylic Acid
Amide Formation (from acid) Amine, Coupling Agent (e.g., HATU, EDC), BaseAmide
Reduction LiAlH₄ or LiBH₄, THFPrimary Alcohol
Direct Aminolysis Amine, HeatAmide

These transformations of the C-2 carboxylate ester provide access to a diverse array of derivatives, enabling the exploration of their potential as bioactive molecules.

Chemical Reactivity and Mechanistic Investigations of R Methyl 5 Oxopiperazine 2 Carboxylate Systems

Ring System Stability and Induced Ring-Opening/Ring-Closing Reactions

The piperazinone core of (R)-Methyl 5-oxopiperazine-2-carboxylate is a six-membered heterocycle. Unlike highly strained three-membered rings such as aziridines or epoxides, which are prone to ring-opening reactions due to significant ring strain (approximately 26-27 kcal/mol), the six-membered piperazinone ring is considerably more stable. clockss.orglibretexts.org This stability means that ring-opening reactions are not facile and typically require harsh conditions, such as vigorous acid or base hydrolysis targeting the lactam bond.

The preferred conformation of the piperazine (B1678402) ring is typically a chair form. However, substitutions on the ring can lead to conformational distortions to alleviate steric interactions, such as A1,3-strain, potentially resulting in a twist-boat conformation. nih.gov

Ring-Closing Reactions: The synthesis of the 5-oxopiperazine-2-carboxylate scaffold is most commonly achieved through intramolecular cyclization. These methods are pivotal in constructing the heterocyclic core from acyclic precursors.

Intramolecular Nucleophilic Substitution: A prevalent strategy involves the cyclization of a linear precursor containing appropriately positioned nucleophilic and electrophilic centers. For instance, a diamine derivative can be acylated with a halo-acetyl halide, followed by an intramolecular nucleophilic substitution to form the lactam ring. A facile synthesis of 5-oxopiperazine-2-carboxylates has been demonstrated through a sequence involving a Michael addition, acylation, and a subsequent ring-closing twofold nucleophilic substitution. rsc.org

Reductive Amination: Intramolecular reductive amination of an amino ketone or aldehyde precursor is another effective method for forming the piperazine ring system. nih.gov

Domino Reactions: Modern synthetic approaches utilize domino or cascade reactions to construct the piperazinone ring efficiently. A one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence has been developed to furnish 3-aryl piperazin-2-ones, demonstrating a sophisticated ring-closing strategy. acs.org

The table below summarizes key strategies for the synthesis of the piperazinone ring.

Ring-Closing Strategy Precursors Key Transformation Reference
Intramolecular CyclizationDiamine and halo-acyl derivativesNucleophilic substitution rsc.org
Reductive AminationAmino-keto-esterImine formation and reduction nih.gov
Domino Ring-Opening Cyclization (DROC)Aldehydes, (phenylsulfonyl)acetonitrile, ethylenediamineMulti-step one-pot sequence acs.org

Reactivity Profiles of the Lactam Carbonyl Group

The lactam carbonyl group in this compound exhibits reactivity characteristic of amides, though modulated by its inclusion in a cyclic system. Due to amide resonance, the carbonyl carbon is less electrophilic than that of a ketone or ester.

Reduction: One of the most significant reactions of the lactam carbonyl is its reduction. This transformation provides a direct route to the corresponding piperazine derivatives, which are themselves important structural motifs in medicinal chemistry. researchgate.net Strong reducing agents are typically required for this conversion.

Borane (BH₃): Borane complexes are effective for the reduction of the lactam to the corresponding secondary amine without affecting the ester group under controlled conditions. nih.gov

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄, will readily reduce both the lactam carbonyl and the methyl ester, yielding the corresponding amino alcohol.

Other Transformations:

Hydrolysis: Under strong acidic or basic conditions, the lactam can undergo hydrolysis to yield the corresponding amino acid derivative, effectively opening the ring.

Thionation: Reaction with Lawesson's reagent can convert the lactam carbonyl into a thiolactam.

Activation and Nucleophilic Attack: The lactam can be activated using Meerwein's salt (triethyloxonium tetrafluoroborate) to form an imidate, which is more susceptible to nucleophilic attack. mdpi.com

The following table outlines the reactivity of the lactam carbonyl.

Reaction Type Reagent(s) Product Type Reference
ReductionBorane (BH₃), LiAlH₄Piperazine nih.govresearchgate.net
HydrolysisH₃O⁺ or OH⁻ (heat)Ring-opened amino acid
ActivationTriethyloxonium tetrafluoroborateImino ether (imidate) mdpi.com
DecarbonylationN/A (under specific conditions)Desired (R)-(+)-2-methylpiperazine nih.gov

Exploration of Nucleophilic and Electrophilic Transformations on the Piperazine Ring

The piperazine ring of this compound possesses two distinct nitrogen atoms: the N4-amide nitrogen and the N1-secondary amine nitrogen. Their electronic properties and, consequently, their reactivity are vastly different.

The N4-amide nitrogen is non-nucleophilic and non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, it does not typically participate in alkylation or acylation reactions.

The N1-secondary amine is the primary center of reactivity on the ring. It is nucleophilic and can be readily functionalized through various transformations. mdpi.com

N-Alkylation: The secondary amine can undergo nucleophilic substitution with alkyl halides or sulfonates to introduce alkyl groups. Reductive amination with aldehydes or ketones is another common method for N-alkylation. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding N-acyl derivative.

N-Arylation: The introduction of aryl groups can be achieved through several modern cross-coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed method widely used for this purpose. Aromatic nucleophilic substitution (SNAr) is also feasible if the aryl halide is sufficiently electron-deficient. mdpi.com Piperazine itself can act as an efficient nucleophile in SNAr reactions with activated heteroaromatics like pentafluoropyridine. researchgate.net

Direct functionalization of the ring's C-H bonds is significantly more challenging but has been achieved using advanced techniques like asymmetric lithiation followed by trapping with an electrophile. researchgate.net

Transformation Reagents/Catalysts Target Site Product Reference
N-AlkylationAlkyl halide, BaseN1-AmineN1-Alkyl piperazinone mdpi.com
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N1-AmineN1-Alkyl piperazinone mdpi.com
N-AcylationAcyl chloride, BaseN1-AmineN1-Acyl piperazinone
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, Ligand, BaseN1-AmineN1-Aryl piperazinone mdpi.com
N-Arylation (SNAr)Electron-deficient aryl halideN1-AmineN1-Aryl piperazinone mdpi.comresearchgate.net

Studies on Isomerization Pathways and Epimerization at Stereocenters

The stereochemical integrity of this compound is a critical aspect of its chemistry, particularly in applications where specific stereoisomers are required.

Conformational Isomerization: The six-membered piperazinone ring primarily exists in a chair-like conformation. Interconversion between different chair or boat conformers represents a form of isomerization. In highly substituted piperazine rings, steric strain can force the ring into a less common twist-boat conformation to minimize unfavorable energetic interactions. nih.gov

Epimerization at the C2 Stereocenter: The single stereocenter in the parent molecule is at the C2 position, which is alpha to the ester carbonyl group. The hydrogen atom at this position is potentially acidic and susceptible to removal by a base.

Mechanism: The presence of a sufficiently strong base can lead to deprotonation at the C2 position, forming a planar enolate intermediate. The stereochemical information at C2 is lost in this planar form. Subsequent reprotonation of the enolate can occur from either face, potentially leading to a mixture of the (R) and (S) enantiomers, a process known as epimerization or racemization.

Conditions: Epimerization at this center typically requires basic conditions. The facility of this process depends on the acidity of the C2-proton and the strength of the base used. While routine handling is unlikely to cause epimerization, exposure to strong bases (e.g., alkoxides) during a reaction could compromise the stereochemical purity.

In synthetic routes that build the ring, the stereochemistry is often carefully controlled. For example, the synthesis of related 6-phenyl-5-oxopiperazine-2-carboxylates can preferentially form the trans-configured product, indicating a high degree of diastereoselectivity during the ring-closing step. rsc.org The development of asymmetric syntheses for piperazinones underscores the focus on maintaining and controlling these stereocenters. nih.govresearchgate.net

Stereochemical Control and Conformational Analysis of R Methyl 5 Oxopiperazine 2 Carboxylate and Derivatives

Elucidation of Conformational Preferences of the 5-Oxopiperazine Ring System

The 5-oxopiperazine ring, a six-membered heterocycle, exhibits distinct conformational preferences that are influenced by the substituents on the ring. In general, six-membered rings like piperazine (B1678402) tend to adopt a chair conformation to minimize steric strain. nih.gov For the 5-oxopiperazine system, the presence of the amide carbonyl group introduces some degree of planarization, yet the chair conformation remains the most thermodynamically stable arrangement. nih.gov

Computational studies and experimental data from related piperazine structures indicate that the piperazine ring can exist in various conformations, including chair, boat, twist-boat, and half-chair forms. nih.gov However, the chair conformation is overwhelmingly favored in the absence of significant steric constraints or coordinating metal ions. nih.gov In some instances, such as in certain metal complexes of piperazine-containing macrocycles, the ring can be forced into a boat conformation to facilitate bidentate coordination. nih.gov

Temperature-dependent 1H NMR spectroscopy of N-acylated piperazine derivatives has revealed the presence of multiple conformers at room temperature. This conformational heterogeneity arises from two primary sources: the restricted rotation around the amide C-N bond and the interconversion between different chair conformations of the piperazine ring. nih.gov The energy barriers for these processes can be determined by analyzing the coalescence of NMR signals at varying temperatures. nih.gov

The conformational preferences of the 5-oxopiperazine ring can be summarized in the following table:

ConformationRelative StabilityInfluencing Factors
Chair Most StableMinimization of torsional and steric strain.
Boat Less StableCan be induced by metal chelation or significant steric hindrance.
Twist-Boat IntermediateA transition state between chair and boat forms.

This table summarizes the general conformational preferences of the 5-oxopiperazine ring system based on existing literature for related piperazine structures.

Impact of Stereochemistry on Chemical Reactivity and Stereoselectivity in Derivatization

The (R)-stereochemistry at the C2 position of the 5-oxopiperazine ring plays a crucial role in directing the outcome of chemical reactions, particularly in derivatization processes. The spatial orientation of the methyl carboxylate group influences the approach of reagents, leading to stereoselective transformations.

A significant example of this stereochemical control is observed in the alkylation of 3-substituted-2-oxopiperazines. Quantum chemistry calculations have shown that the alkylation of the enolate of a 2-oxopiperazine derivative with methyl chloride proceeds with high stereoselectivity, favoring the exo product in a 98:2 ratio. benjamin-bouvier.fr This facial selectivity is attributed to a delicate balance between steric hindrance and the conformational constraints of the piperazine ring. The pre-existing stereocenter dictates the preferred conformation of the enolate intermediate, thereby shielding one face from electrophilic attack. benjamin-bouvier.fr

The derivatization of (R)-Methyl 5-oxopiperazine-2-carboxylate at the nitrogen atoms (N1 and N4) can also be influenced by the C2 substituent. While the amide nitrogen (N1) is generally less reactive due to delocalization of its lone pair into the carbonyl group, the secondary amine (N4) is a primary site for functionalization. The axial or equatorial orientation of the methyl carboxylate group in the preferred chair conformation can sterically hinder or facilitate the approach of electrophiles to the N4 position, thus influencing the stereochemical outcome of N-alkylation or N-acylation reactions.

The following table outlines the expected influence of the (R)-stereocenter on different types of derivatization reactions:

Reaction TypePosition of DerivatizationExpected Stereochemical OutcomeRationale
Alkylation C3 (via enolate)Predominantly exo additionThe (R)-substituent at C2 directs the incoming electrophile to the less sterically hindered face of the enolate. benjamin-bouvier.fr
N-Acylation N4Potential for diastereoselectivityThe C2 substituent may influence the conformational equilibrium of the ring, leading to a preferred orientation for the approach of the acylating agent.
N-Alkylation N4Potential for diastereoselectivitySimilar to N-acylation, the stereocenter at C2 can create a chiral environment that favors the formation of one diastereomer over the other.

This table provides a predictive overview of the impact of the C2 stereocenter on the stereoselectivity of derivatization reactions based on established principles of stereochemical control.

Development and Application of Chiral Resolution Techniques for Oxopiperazine-2-Carboxylates

The preparation of enantiomerically pure this compound often relies on chiral resolution techniques to separate it from its (S)-enantiomer. Several methods have been successfully employed for the resolution of related piperazine-2-carboxylic acid derivatives, which are directly applicable to oxopiperazine-2-carboxylates.

Enzymatic Resolution: Biocatalysis offers a highly efficient and stereoselective means of resolving racemic mixtures. Enzymes such as lipases and proteases can selectively catalyze reactions on one enantiomer, leaving the other unreacted. For instance, the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate has been achieved using the enzyme alcalase. nih.govresearchgate.net Similarly, Candida antarctica lipase A (CAL-A) has been shown to be highly effective in the enantioselective N-acylation of N-Boc-piperazine-2-carboxylic acid methyl esters. arkat-usa.org This enzymatic approach can yield both the desired enantiomer and its acylated counterpart with high enantiomeric excess. arkat-usa.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. Various chiral columns are commercially available that can effectively resolve racemic mixtures of piperazine derivatives. nih.gov For example, preparative chiral HPLC with an AD-H column has been used to separate enantiomers of related heterocyclic compounds. nih.gov This technique allows for the direct separation and purification of the (R)- and (S)-enantiomers of methyl 5-oxopiperazine-2-carboxylate.

A comparison of common chiral resolution techniques is presented below:

TechniquePrincipleAdvantagesDisadvantages
Enzymatic Resolution Stereoselective enzymatic reaction on one enantiomer. nih.govarkat-usa.orgHigh enantioselectivity, mild reaction conditions.Limited to specific substrates, requires screening of enzymes.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. nih.govBroad applicability, can be used for both analytical and preparative scales.Higher cost of chiral columns, requires optimization of mobile phase.
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.Well-established and scalable method.Requires a suitable resolving agent, can be labor-intensive.

This table compares the primary methods for the chiral resolution of oxopiperazine-2-carboxylates and related compounds.

Spectroscopic and Diffraction Methodologies for Absolute Configuration and Conformational Elucidation

A combination of spectroscopic and diffraction techniques is employed to unambiguously determine the absolute configuration and elucidate the conformational details of this compound.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. nih.gov By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, including the absolute stereochemistry at the chiral center. For 5-oxopiperazine derivatives, X-ray crystallography can also provide detailed information about the conformation of the six-membered ring in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.gov For this compound, 1H and 13C NMR spectra provide information about the chemical environment of each atom. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the spatial proximity of protons, which helps in assigning the relative stereochemistry and preferred conformation. mdpi.com Temperature-dependent NMR studies can also reveal the dynamics of conformational exchange processes, such as ring inversion. nih.gov The presence of conformational polymorphism can sometimes be observed as line broadening in the NMR spectra. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. nih.gov It is highly sensitive to the three-dimensional structure of chiral molecules and can be used to determine the absolute configuration and conformation in both solution and the solid state. chemrxiv.orgchemrxiv.org VCD spectra can be compared with quantum chemical calculations to provide a reliable assignment of the absolute configuration. nih.gov This technique is particularly useful when single crystals for X-ray analysis are not available.

The application of these methodologies is summarized in the following table:

MethodologyInformation ObtainedPhase
X-ray Crystallography Absolute configuration, solid-state conformation, bond parameters. nih.govSolid
NMR Spectroscopy Solution-state conformation, relative stereochemistry, conformational dynamics. nih.govmdpi.comLiquid
Vibrational Circular Dichroism (VCD) Absolute configuration, solution and solid-state conformation. nih.govchemrxiv.orgchemrxiv.orgSolid/Liquid

This table outlines the key information provided by different spectroscopic and diffraction techniques for the structural elucidation of this compound.

Role of R Methyl 5 Oxopiperazine 2 Carboxylate As a Chiral Building Block and Advanced Pharmacophore Scaffold

Integration into Peptidomimetic and Helical Mimic Architectures

The 5-oxopiperazine scaffold, particularly the chiral entity (R)-methyl 5-oxopiperazine-2-carboxylate, serves as a valuable component in the design of peptidomimetics and helical mimics. These structures aim to replicate the spatial arrangement of amino acid side chains in peptides and proteins, thereby mimicking their biological function while offering improved stability and oral bioavailability.

The incorporation of the 2-oxopiperazine unit into the main chain of peptoid-like oligomers has been shown to enforce a relatively rigid conformation. This rigidity is a crucial attribute for enhancing binding affinity to protein targets, as it reduces the entropic penalty upon binding. The chiral nature of this compound, derived from α-amino acids, allows for the creation of scaffolds with a defined three-dimensional structure, which is essential for specific molecular recognition. ebrary.netnih.gov

A notable application of this scaffold is in the development of oligooxopiperazines as nonpeptidic α-helix mimetics. researchgate.net These molecules, known as oxopiperazine helix mimetics (OHMs), are designed to reproduce the arrangement of key side chains on one face of an α-helix. nih.govgyrosproteintechnologies.com Molecular modeling studies have indicated that dimers of oxopiperazine can effectively mimic the i, i+4, and i+7 residue spacing of a canonical α-helix. researchgate.net This has led to the successful design of OHMs that can inhibit protein-protein interactions (PPIs) by mimicking helical epitopes. For instance, OHMs have been developed to target the interaction between p53 and Mdm2, a critical pathway in cancer. nih.gov A fully automated solid-phase synthesis of these OHMs has been developed, which facilitates the rapid diversification of the scaffold for the discovery of new ligands for various protein targets. gyrosproteintechnologies.commesalabs.com

The synthesis of these peptidomimetic structures often involves standard Fmoc solid-phase peptide synthesis methodology, allowing for the easy incorporation of a wide variety of natural and unnatural amino acid side chains. gyrosproteintechnologies.com This adaptability makes the 5-oxopiperazine scaffold a powerful tool for creating diverse libraries of bioactive compounds.

Table 1: Examples of Peptidomimetic and Helical Mimic Scaffolds Incorporating the Oxopiperazine Core

Scaffold TypeKey FeatureTherapeutic Target Example
Peptoid OligomersRigidified backboneGeneral protein binding agents
Oxopiperazine Helix Mimetics (OHMs)Mimicry of α-helical surfacesp53-Mdm2 interaction
β-Turn MimeticsMimicry of peptide β-turnsG-protein-coupled receptors

Utilization in the Total Synthesis of Natural Products and Related Complex Heterocyclic Compounds

While the 5-oxopiperazine scaffold is a recognized "privileged structure" in medicinal chemistry and is found in a number of bioactive natural products, specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in the scientific literature. The piperazine (B1678402) and piperazinone motifs are indeed present in a variety of natural products with diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties.

The inherent chirality and conformational rigidity of the 5-oxopiperazine core make it an attractive starting material or intermediate for the synthesis of complex heterocyclic compounds that may be related to natural products. Its structure can serve as a template to control the stereochemistry of subsequent reactions, which is a critical aspect of natural product synthesis.

Although direct applications of this compound in total synthesis are not readily found, the broader class of piperazine-containing natural products provides a strong rationale for its potential utility in this area. The development of synthetic methodologies to access chiral 2-oxopiperazines highlights the importance of this scaffold in organic synthesis. researchgate.net

Design and Synthesis of Combinatorial Chemical Libraries Based on the 5-Oxopiperazine Scaffold

The 5-oxopiperazine scaffold is exceptionally well-suited for the construction of combinatorial chemical libraries, which are instrumental in the discovery of new drug candidates. nih.gov Its straightforward and robust synthesis allows for the introduction of multiple points of diversity, leading to large and structurally diverse libraries of compounds.

Solid-phase synthesis has been effectively employed to create libraries of peptidomimetic compounds containing the 2-oxopiperazine unit. nih.gov This approach allows for the systematic variation of substituents on the scaffold, which can be derived from a wide range of commercially available or readily synthesized building blocks. For example, a library of approximately 18,000 compounds was synthesized by combining 12 primary amines, 5 amino acids, and 5 different types of α-halo acids with a 2-oxopiperazine core. nih.gov

Furthermore, the related Δ5-2-oxopiperazine scaffold has been used to generate libraries of β-turn and γ-turn mimetics. researchgate.netresearchgate.net A 140-membered pilot library of tetra-substituted Δ5-2-oxopiperazines was synthesized using a solution-phase parallel synthesis platform with fluorous tag technology. researchgate.net These libraries have been screened for various biological activities, leading to the identification of novel small-molecule modulators. For instance, a trisubstituted Δ5-2-oxopiperazine library yielded "chondrogenamine," a compound that induces the chondrogenic differentiation of human bone-marrow-derived mesenchymal stem cells. researchgate.net The screening of a trisubstituted piperazine library has also led to the identification of antagonists for the nuclear retinoic acid receptor-related orphan receptor gamma (RORγ). mdpi.com

Table 2: Examples of Combinatorial Libraries Based on the 5-Oxopiperazine Scaffold

Library TypeScaffoldDiversity PointsLibrary Size Example
Peptoid-like Oligomers2-Oxopiperazine3~18,000
β-Turn MimeticsΔ5-2-Oxopiperazine4140
γ-Turn MimeticsTrisubstituted Δ5-2-Oxopiperazine3Not specified

Application as a Chiral Auxiliary in Asymmetric Synthetic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While the inherent chirality of this compound makes it a potential candidate for use as a chiral auxiliary, there is a lack of specific examples in the scientific literature detailing its application in this role.

The general principle of using chiral auxiliaries is well-established, with various auxiliaries derived from amino acids and other natural products being widely used in asymmetric synthesis. wikipedia.org These auxiliaries function by creating a diastereomeric intermediate that allows for stereoselective bond formation. After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse.

Although direct evidence for the use of this compound as a chiral auxiliary is scarce, the broader class of chiral 2-oxopiperazines has been explored in stereoselective alkylations. researchgate.net These studies suggest that the rigid ring system of the oxopiperazine can effectively shield one face of a reactive center, leading to high diastereoselectivity. Further research would be necessary to fully evaluate the potential of this compound as a practical chiral auxiliary in a range of asymmetric transformations.

In Vitro Biological Activity and Molecular Interaction Studies of R Methyl 5 Oxopiperazine 2 Carboxylate Derivatives

Investigations into Enzyme-Ligand Interactions and Inhibition Kinetics in Cell-Free Systems

Derivatives incorporating piperazine (B1678402) and oxopiperazine moieties have been extensively studied as enzyme inhibitors. These investigations in cell-free systems are fundamental to understanding the direct interaction between a compound and its protein target, quantifying its potency, and elucidating its mechanism of inhibition.

High-throughput screening and subsequent optimization have led to the discovery of potent enzyme inhibitors. For instance, derivatives of a 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been identified as micromolar inhibitors of the kinesin HSET (KIFC1), a motor protein involved in mitosis in cancer cells. nih.gov Further development yielded ATP-competitive compounds with nanomolar biochemical potency and high selectivity against other mitotic kinesins like Eg5. nih.gov Similarly, new pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivatives have been designed as selective PI3Kα inhibitors, with compounds like CYH33 demonstrating an IC50 of 5.9 nM. nih.gov

Kinetic studies are crucial for characterizing the nature of inhibition. For example, a two-substrate adduct of adenosine 5'-triphosphate (ATP) and L-methionine was found to be a potent inhibitor of rat methionine adenosyltransferase. nih.gov The 5'R epimer of this adduct displayed competitive inhibition with respect to ATP, with an average Ki value of 0.32 µM, and noncompetitive inhibition with respect to L-methionine, with an average Ki of 2.7 µM. nih.gov This detailed kinetic analysis suggests that the inhibitor can interact simultaneously with two distinct enzymatic sites. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Selected Heterocyclic Derivatives
Compound ClassTarget EnzymeInhibition MetricPotencyInhibition TypeSource
Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazines (e.g., CYH33)PI3KαIC505.9 nMNot specified nih.gov
2-(3-benzamidopropanamido)thiazole-5-carboxylateHSET (KIFC1)InhibitionMicromolar to NanomolarATP-competitive nih.gov
S-[5'(R)-[(N-triphosphoamino)methyl]adenosyl]-L-homocysteineMethionine AdenosyltransferaseKi0.32 µM (vs. ATP)Competitive nih.gov
S-[5'(R)-[(N-triphosphoamino)methyl]adenosyl]-L-homocysteineMethionine AdenosyltransferaseKi2.7 µM (vs. L-methionine)Noncompetitive nih.gov

Receptor Binding and Modulation Studies in Isolated Biological Systems

The oxopiperazine scaffold is recognized as a key peptidomimetic moiety, capable of mimicking peptide turns and interacting with protein receptors. researchgate.net This has made its derivatives valuable tools for targeting G-protein-coupled receptors and other receptor systems. For example, molecules containing the Δ5-2-oxopiperazine moiety have been developed as bradykinin receptor antagonists. researchgate.netresearchgate.net

Receptor binding assays quantify the affinity of a ligand for its receptor. A series of novel quinolyl pyrazinamides were designed and synthesized as ligands for the Sigma 2 Receptor (σ2R), which is overexpressed in some cancers. nih.gov Binding studies revealed that several analogues exhibited significant σ2R binding affinity, with Ki values ranging from 10 to 85 nM. nih.gov These studies demonstrate the potential of piperazine-containing structures to bind with high affinity and selectivity to specific receptor subtypes. nih.gov

Table 2: Sigma 2 Receptor (σ2R) Binding Affinities for Quinolyl Pyrazinamide Derivatives
CompoundModificationσ2R Binding Affinity (Ki)Source
Analogues 2-5Methyl substitution on quinoline ring16 - 85 nM nih.gov
Analogue 67-Methyl substitution on quinoline ring2664 nM nih.gov
Analogues 7-9Methoxy substitution on quinoline ring13 - 40 nM nih.gov
Compound 17 (JR2-298)Halogen substitution10 nM nih.gov
Compound 14 (JR1-157)Halogen substitution47 nM nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of Modified Scaffolds

Systematic modification of the core scaffold is essential for optimizing biological activity and physicochemical properties. Structure-Activity Relationship (SAR) studies on quinolyl pyrazinamide derivatives targeting the Sigma 2 receptor revealed key insights. nih.gov For instance, the position of methyl or methoxy groups on the quinoline ring significantly influenced binding affinity. nih.gov While most methyl and methoxy substitutions resulted in potent ligands, a methyl group at the 7-position was detrimental to binding. nih.gov

In a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates evaluated for antiproliferative activity, SAR analysis indicated that the nature and position of substituents on an aryl ring played a critical role. nih.gov Compound 2, with a specific substitution pattern, showed the best antiproliferative effect against the MCF-7 breast cancer cell line. nih.gov The selective index, which compares cytotoxicity against cancer cells versus normal cells, was also highly dependent on these structural modifications, with compound 3 showing the highest selectivity for MCF-7 cells. nih.gov These studies underscore how subtle changes to the periphery of a core scaffold can dramatically alter biological activity and selectivity.

Mechanistic Cellular Assays for Target Engagement and Pathway Modulation (in vitro)

Confirming that a molecule interacts with its intended target within a cellular environment is a critical step. For the HSET inhibitor series, a fluorescent- and trans-cyclooctene (TCO)-tagged probe was synthesized to demonstrate direct binding to the HSET protein in fixed and permeabilized cancer cells. nih.gov This provided clear evidence of direct cellular target engagement. nih.gov

Beyond target binding, it is important to show that this engagement leads to modulation of the relevant signaling pathway. In the study of the PI3Kα inhibitor CYH33, Western blot analysis was used to confirm its mechanism of action. nih.gov The results showed that the compound inhibited the phosphorylation of AKT, a key downstream effector in the PI3K/AKT/mTOR pathway, confirming that the inhibitor successfully modulates this critical cancer-related signaling cascade in human cancer cells. nih.gov

A primary application for derivatives of the 5-oxopiperazine scaffold and related heterocycles is in oncology. Numerous studies have documented the antiproliferative activity of such compounds against a wide range of cancer cell lines.

For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines, with one compound exhibiting an IC50 value of 4.3 ± 0.11 µg/mL against MCF-7 cells. nih.gov Similarly, new 3(2H)-pyridazinone derivatives containing a piperazinyl linker showed good anti-proliferative effects against gastric adenocarcinoma cells (AGS). mdpi.com In another study, halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were evaluated against a panel of human cancer cell lines, including SW480, HCT116, HepG2, PC3, and A549, with some compounds showing promising activity against A549 lung cancer and HepG2 liver cancer cells. mdpi.com Furthermore, 5-oxopyrrolidine derivatives demonstrated potent activity against A549 cells. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Heterocyclic Derivatives
Compound ClassCancer Cell LineActivity MetricPotency/EffectSource
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7 (Breast)IC504.3 µg/mL nih.gov
Benzofuran derivative (Compound 7)A549 (Lung)MTT AssayPromising Activity mdpi.com
Benzofuran derivative (Compound 8)A549 (Lung), HepG2 (Liver)MTT AssaySignificant Activity mdpi.com
5-Oxopyrrolidine derivatives (Compounds 18-22)A549 (Lung)Anticancer AssayMost Potent Activity nih.gov
3(2H)-Pyridazinone derivatives (Compounds 12 & 22)AGS (Gastric)MTT/LDH AssayGood Anti-proliferative Effects mdpi.com
Quinolyl Pyrazinamide (Compound 1)ACHN (Renal)IC501.5 µM nih.gov

The structural diversity of heterocyclic compounds also makes them promising candidates for antimicrobial agents. A series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were evaluated for their in vitro efficacy against Gram-positive bacteria (Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus) and the Gram-negative Escherichia coli. nih.gov

Several hydrazone derivatives showed potent effects. One compound with a 5-nitrothien-2-yl fragment surpassed the activity of the control antibiotic cefuroxime against most strains tested. nih.gov Another derivative with a benzylidene moiety demonstrated very strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which was superior to cefuroxime (7.8 µg/mL). nih.gov In a separate study, a 5-oxopyrolidine derivative bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains. nih.gov These findings highlight the potential of these scaffolds in developing new antibacterial agents to combat resistant pathogens. nih.govnih.gov

Table 4: In Vitro Antimicrobial Activity of Selected Heterocyclic Derivatives
Compound Class/DerivativeBacterial/Fungal StrainActivity MetricPotency (µg/mL)Source
5-Oxopyrrolidine Hydrazone (Benzylidene moiety)Staphylococcus aureusMIC3.9 nih.gov
5-Oxopyrrolidine Hydrazone (5-nitrothien-2-yl fragment)Various StrainsMIC> Cefuroxime (7.8) nih.gov
5-Oxopyrrolidine derivative (Compound 21)Multidrug-resistant S. aureusMICPromising Activity nih.gov
1,3-Oxazol-5(4H)-one derivative (Compound 4)S. aureus, B. subtilisMIC125 mdpi.com
1,2,4-Triazine derivative (Compound 3)E. coli, S. aureus, etc.MICSignificant Activity biointerfaceresearch.com
1,2-Diazepine derivative (Compound 4)E. coli, S. aureus, etc.MICSignificant Activity biointerfaceresearch.com

Elucidation of the Molecular Basis of Observed Biological Activities and Target Identification

Understanding the molecular basis of a compound's activity is paramount for its development. For many of the derivative classes discussed, specific molecular targets have been successfully identified. These include the mitotic kinesin HSET, the PI3Kα enzyme, and the Sigma 2 receptor. nih.govnih.govnih.gov The identification of these targets was achieved through a combination of high-throughput screening, biochemical assays, and cellular studies.

For compounds where a precise target is not yet known, mechanistic studies can still shed light on their mode of action. For example, the anti-proliferative effects of two promising 3(2H)-pyridazinone derivatives in gastric cancer cells were linked to the induction of oxidative stress, evidenced by an increase in hydrogen peroxide release. mdpi.com Further investigation revealed that these compounds induced apoptosis, which was supported by the increased expression of the pro-apoptotic protein Bax. mdpi.com These findings, while not identifying a direct binding partner, provide a clear molecular basis for the observed anticancer activity and guide further investigation.

Computational Chemistry and Molecular Modeling in R Methyl 5 Oxopiperazine 2 Carboxylate Research

Quantum Mechanical Studies of Reaction Mechanisms, Energetics, and Stereoselectivity

Quantum mechanics (QM) provides a fundamental understanding of the electronic structure and reactivity of molecules. These methods are crucial for elucidating reaction mechanisms, calculating reaction energetics, and predicting the stereochemical outcomes of synthetic routes.

While specific QM studies on the synthesis of (R)-Methyl 5-oxopiperazine-2-carboxylate are not extensively documented in public literature, the principles can be illustrated by research on related heterocyclic systems. For instance, QM and mixed QM/Molecular Mechanics (QM/MM) approaches have been used to explore the photophysical properties and decay pathways of aza-analogues of nucleobases, such as triazine derivatives. rsc.org Such studies calculate the energies of ground, excited, and transition states to map out the entire reaction coordinate. rsc.org

For the synthesis of chiral piperazin-2-ones, controlling stereoselectivity is paramount. rsc.org Catalytic asymmetric synthesis is a common strategy to obtain enantiomerically pure compounds like the (R)-isomer of Methyl 5-oxopiperazine-2-carboxylate. nih.govnih.gov QM calculations can be employed to:

Model Transition States: Determine the three-dimensional structure and energy of transition states leading to different stereoisomers. By comparing the activation energies for the formation of (R) and (S) enantiomers, the stereochemical preference of a reaction can be predicted.

Analyze Catalyst-Substrate Interactions: In catalyzed reactions, QM can model the interactions between the substrate, the catalyst, and any reagents. This helps in understanding the origin of stereoselectivity and in designing more efficient and selective catalysts.

For example, in a potential synthesis of this compound involving an asymmetric hydrogenation or an allylic alkylation, QM could model the approach of the reactant to the catalyst-substrate complex, explaining why one face of the molecule is preferentially attacked over the other, leading to the desired (R)-configuration.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and flexibility over time.

Key applications of MD simulations in this context include:

Conformational Sampling: The piperazine (B1678402) ring can exist in various conformations, such as chair, boat, and twist-boat. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them.

Ligand-Protein Complex Stability: Once docked into a protein's binding site, MD simulations can assess the stability of the resulting complex. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time (e.g., nanoseconds to microseconds), researchers can determine if the ligand remains stably bound in its predicted pose.

Analysis of Intermolecular Interactions: MD simulations provide a dynamic view of the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. This can reveal which interactions are most persistent and crucial for binding affinity.

A hypothetical MD simulation of this compound bound to a target protein would track the movement of the methyl ester and the oxopiperazine core, revealing their flexibility and how they adapt to the protein's binding pocket. This information is critical for understanding the determinants of binding affinity and for designing derivatives with improved stability and potency.

Ligand-Protein Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their binding modes.

Given the prevalence of the piperazine and piperazinone scaffolds in medicinally active compounds, numerous docking studies on analogues of this compound have been reported. nih.gov These studies illustrate how docking could be applied to our target compound to predict its potential biological targets and binding interactions. For instance, piperazine derivatives have been docked against a wide array of proteins, including kinases, proteases, and G-protein coupled receptors. hibiscuspublisher.comnih.govresearchgate.netnih.govnih.gov

The process of docking this compound would involve:

Preparation of the Ligand and Protein: A 3D structure of the compound is generated and its energy is minimized. A high-resolution 3D structure of the target protein is obtained, typically from the Protein Data Bank (PDB).

Binding Site Identification: The active site or binding pocket of the protein is defined.

Conformational Sampling and Scoring: A docking algorithm samples many possible orientations and conformations of the ligand within the binding site. Each "pose" is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

The results of a docking study provide valuable information, such as the predicted binding energy and the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This knowledge is crucial for optimizing the structure of the ligand to improve its affinity and selectivity for the target.

Table 1: Examples of Molecular Docking Studies on Piperazine and Piperazinone Derivatives

Compound ClassProtein TargetKey Findings/Predicted InteractionsReference
Piperazine-containing hydrazonesEnoyl-ACP reductase (InhA)Prediction of potent inhibitors by identifying binding modes and interaction energies within the active site. hibiscuspublisher.com
Piperidine (B6355638)/Piperazine derivativesHistamine H3 and Sigma-1 (σ1R) ReceptorsIdentified that the piperidine core had a higher affinity for σ1R, likely due to different protonation states at physiological pH compared to the piperazine core. nih.gov
2-piperazin-1-yl-quinazolinesIntegrin αIIbβ3Docking scores correlated with in vitro anti-aggregative activity, identifying key protein-ligand interactions. researchgate.net
Bergenin-piperazine hybridsB-cell lymphoma 2 (BcL2) proteinDerivatives showed strong binding energy, with hydrogen bonds to key residues like Tyr105, suggesting a mechanism for their anticancer activity. nih.gov
Arylpiperazine derivativesAndrogen Receptor (AR)Docking studies helped rationalize the structure-activity relationship of new AR antagonists for potential use in prostate cancer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design methods used when the 3D structure of the biological target is unknown or when a large number of compounds need to be screened.

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activity. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a model can be built to predict the activity of new, untested compounds. mdpi.com Several QSAR studies have been successfully conducted on piperazine and keto-piperazine derivatives. scispace.comnih.govopenpharmaceuticalsciencesjournal.com

A hypothetical QSAR study for a series of analogues of this compound would involve:

Data Set Collection: A series of piperazinone analogues with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties like HOMO/LUMO energies) are calculated for each molecule.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation linking the descriptors to the activity. mdpi.com The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets. scispace.com

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov This "pharmacophore" can then be used as a 3D query to screen large chemical databases for novel compounds that match the required features, potentially identifying new active molecules. nih.gov

Table 2: Examples of QSAR and Pharmacophore Models for Piperazine Derivatives

MethodCompound SeriesTarget/ActivityKey Descriptors/FeaturesReference
QSARPiperazine derivativesmTORC1 InhibitionDescriptors like LUMO energy, electrophilicity index, molar refractivity, and polar surface area were found to be significant. mdpi.com
QSARAryl-piperazine derivativesAntimalarial ActivityLinear regression models were built using Dragon molecular descriptors to predict potency against P. falciparum. researchgate.net
QSARPiperazine and keto-piperazine derivativesRenin InhibitionA robust model (R² = 0.846) was developed, indicating the importance of constitutional descriptors (Sv, nDB, nO) for binding. scispace.comopenpharmaceuticalsciencesjournal.com
Pharmacophore ModelingN-Aryl and N-Heteroaryl piperazinesalpha1A-Adrenoceptor AntagonismModels were generated to identify key features for receptor binding, useful in designing drugs for benign prostatic hyperplasia. nih.gov

By applying these computational techniques, researchers can build a comprehensive profile of this compound, predict its potential biological activities, and rationally design more potent and selective derivatives, thereby accelerating the drug discovery process.

Future Research Directions and Emerging Avenues for R Methyl 5 Oxopiperazine 2 Carboxylate

Development of Novel and Environmentally Sustainable Synthetic Routes

The synthesis of piperazine (B1678402) derivatives, a cornerstone of medicinal chemistry, is undergoing a transformation toward more efficient and environmentally benign methodologies. researchgate.net While many process chemistry routes rely on robust reactions like nucleophilic aromatic substitution (SNAr) due to ease of work-up, future efforts for synthesizing (R)-Methyl 5-oxopiperazine-2-carboxylate and its analogs will likely focus on greener and more innovative strategies. nih.gov

Recent advances in photoredox catalysis, for instance, offer powerful methods for the C–H functionalization of piperazine rings, a process that was historically challenging. researchgate.netmdpi.com Techniques such as the Silicon Amine Protocol (SLAP) utilize a photoredox catalyst to replace potentially toxic tin and copper reagents, representing a significant step towards sustainability. mdpi.com Furthermore, the development of continuous flow reactors, sometimes coupled with microwave assistance, can enhance reaction efficiency, reduce waste, and allow for safer, more scalable production compared to traditional batch processes. mdpi.comnih.gov A facile, multi-component synthesis for 5-oxopiperazine-2-carboxylates has been described, involving a Michael addition followed by a ring-closing substitution, which provides a versatile and high-yielding route to the core scaffold. rsc.org

Table 1: Comparison of Synthetic Routes for Piperazine & Oxopiperazine Scaffolds

Method Description Advantages Key Features Reference
Traditional N-Alkylation/Acylation Multi-step process often requiring protecting groups to achieve mono-substitution. nih.govWell-established and widely used.Can be inefficient; requires protection/deprotection steps. nih.gov
SNAr Reaction Nucleophilic aromatic substitution of an activated aryl halide with the piperazine nitrogen.Often high-yielding, with straightforward purification.Requires an electron-deficient aromatic partner. nih.gov
Photoredox C-H Functionalization Uses light and a photocatalyst (e.g., Iridium-based) to activate C-H bonds for arylation, alkylation, etc. researchgate.netmdpi.comAccesses novel chemical space; milder reaction conditions.SLAP and CLAP protocols offer greener alternatives to older metal-catalyzed methods. mdpi.com researchgate.netmdpi.com
Flow Chemistry Reactions are performed in a continuously flowing stream rather than a batch. nih.govEnhanced safety, scalability, and efficiency; suitable for automation.Can be combined with microwave or photoredox catalysis. mdpi.comnih.gov mdpi.comnih.gov
Multi-component Synthesis A sequence of reactions (e.g., Michael addition, acylation, cyclization) in a one-pot or streamlined fashion. rsc.orgHigh efficiency; rapid assembly of complex structures.Leads to structurally diverse oxopiperazines with variable substituents. rsc.org rsc.org

Exploration of Uncharted Chemical Space through Advanced Scaffold Diversification Techniques

The true potential of this compound lies in its capacity as a versatile scaffold. Future research will heavily emphasize the exploration of uncharted chemical space through advanced diversification techniques. The goal is to move beyond simple N-substitutions, which account for the vast majority of existing piperazine-containing drugs, and to decorate the carbon framework of the ring. researchgate.net

Advanced methods like photoredox-catalyzed C-H functionalization are pivotal, enabling the direct attachment of aryl and alkyl groups to the piperazine core. mdpi.com This opens up avenues for creating libraries of compounds with unprecedented structural diversity. Regioselective functionalization at the N₁-, N₄-, and C₅-positions of the 2-oxopiperazine ring has been demonstrated, allowing for the fine-tuning of the molecule's properties. nih.gov Another innovative approach involves creating 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates, which introduces three-dimensional complexity that can be crucial for specific biological interactions. rsc.org Such scaffold diversification is a proven strategy in medicinal chemistry for modulating the biological properties of heterocyclic compounds and discovering novel therapeutic agents. nih.govnih.gov

Identification of Previously Undiscovered Biological Targets and Pathways for Chemical Probes

Derivatives of the 2-oxopiperazine scaffold have already shown activity against important biological targets. For example, highly functionalized 2-oxopiperazines have been investigated as protease-activated receptor 1 (PAR1) antagonists and cytotoxic agents against cancer cells. nih.gov In a different context, trisubstituted 2-oxopiperazine-based compounds were successfully developed as potent and orally bioavailable agonists for the melanocortin-4 receptor (MC4R), a key target in obesity research. researchgate.netnih.gov

The future in this area involves leveraging diversified molecular libraries based on the this compound scaffold to screen against a broader range of biological targets. As a peptidomimetic, the scaffold is ideal for designing inhibitors of protein-protein interactions or enzyme active sites. Advanced screening platforms, such as those using bioluminescence resonance energy transfer (BRET) to monitor G-protein coupled receptor (GPCR) activation, can facilitate the high-throughput identification of new biological activities. mdpi.com The ultimate aim is to develop highly selective and potent chemical probes that can be used to elucidate the function of previously uncharacterized biological pathways, a critical step in modern drug discovery. rjpbr.com

Table 2: Biological Targets for Oxopiperazine-Based Compounds

Target Class Specific Target Example Therapeutic Area Key Findings Reference
GPCR Melanocortin-4 Receptor (MC4R)ObesityOrally bioavailable agonists induced significant weight loss in preclinical models. nih.gov researchgate.netnih.gov
GPCR Protease-Activated Receptor 1 (PAR1)ThrombosisDesigned peptidomimetics showed moderate PAR1 antagonist activity. nih.gov nih.gov
Cancer-related Various (unspecified)OncologyCertain derivatives displayed cytotoxic activity against human cancer cell lines. nih.gov nih.gov
Future Potential Kinases, Proteases, Epigenetic TargetsVariousThe peptidomimetic scaffold is suitable for designing inhibitors for a wide range of enzyme families.N/A

Integration into High-Throughput Synthesis and Screening Platforms

The rapid evolution of drug discovery relies on the integration of chemical synthesis with high-throughput screening (HTS). The synthetic routes being developed for piperazine and oxopiperazine derivatives are increasingly compatible with these platforms. For example, the discovery of photoredox-catalyzed C-H arylation was itself facilitated by high-throughput technology, where various substrates and catalysts were rapidly screened. mdpi.com

The adoption of continuous flow synthesis represents a major leap forward, as it allows for the automated, rapid, and scalable production of compound libraries. mdpi.comnih.gov Synthetic protocols that feature simple workups, such as acid/base extraction or filtration over silica (B1680970) gel as described for certain oxopiperazine syntheses, are highly amenable to parallel synthesis formats common in HTS library generation. rsc.org By designing synthetic routes with automation in mind, vast libraries of diversified this compound analogs can be generated and fed directly into HTS campaigns to accelerate the discovery of new biologically active molecules.

Rational Design and Computational Optimization of Next-Generation Oxopiperazine-Based Molecular Probes

Future advancements will be driven by a synergy between synthetic chemistry and computational design. Rational design involves using structural information from a biological target or an existing ligand to guide the synthesis of new, improved molecules. mdpi.comrsc.org For instance, researchers have rationally designed phenylpiperazine derivatives as potential topoisomerase II inhibitors by modeling them on existing drugs and using molecular docking to predict their binding interactions. mdpi.com

For oxopiperazine-based probes, computational tools will be essential for optimizing properties such as binding affinity, selectivity, and in vivo kinetics. nih.gov Machine learning and Bayesian models are now being used to predict the "quality" of a chemical probe, flagging potential issues like chemical reactivity or promiscuity before synthesis is even attempted. nih.govresearchgate.net This computational pre-screening saves significant time and resources. Furthermore, the rational design of probes for specific applications, such as near-infrared (NIR) fluorescent probes for in vivo imaging of amyloid-β plaques, demonstrates the high degree of sophistication that can be achieved. nih.gov By combining these computational approaches with the versatile this compound scaffold, the next generation of highly optimized and purpose-built molecular probes can be developed.

Q & A

Basic: How can researchers optimize the synthesis of (R)-methyl 5-oxopiperazine-2-carboxylate to improve yield and enantiomeric purity?

Methodological Answer:
Synthesis optimization involves:

  • Reaction Conditions : Adjusting solvent polarity (e.g., ethanol or DMF) and temperature to favor nucleophilic substitution or cyclization steps, as seen in analogous piperazine derivatives .
  • Catalyst Selection : Using chiral catalysts or bases (e.g., triethylamine) to enhance enantioselectivity, critical for isolating the (R)-enantiomer .
  • Purification Strategies : Employing preparative HPLC or chiral column chromatography to resolve enantiomers, ensuring >95% purity .
  • Yield Improvement : Iterative optimization of stoichiometry, such as excess methylating agents for esterification, while monitoring by TLC or LC-MS .

Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., ester carbonyl at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validating molecular mass (C₆H₁₀N₂O₃, expected 158.07 g/mol for [M+H]⁺) .
  • X-ray Crystallography : Resolving absolute configuration for enantiomeric validation, particularly if racemization is suspected .
  • Chiral HPLC : Quantifying enantiomeric excess (ee) using columns like Chiralpak AD-H .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:
Computational approaches include:

  • Molecular Docking : Simulating interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on hydrogen bonding with the piperazine ring .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlating substituent effects (e.g., ester vs. carboxylic acid) with bioactivity data to design analogs with improved IC₅₀ values .
  • Metabolic Stability Prediction : Using tools like SwissADME to assess esterase susceptibility and half-life modifications .

Advanced: What strategies resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:
To address discrepancies:

  • Meta-Analysis : Pooling data from multiple studies to identify trends, controlling for variables like assay type (e.g., cell-based vs. enzymatic) .
  • Replication Studies : Reproducing experiments under standardized conditions (e.g., pH, temperature) to isolate confounding factors .
  • Structural Validation : Re-examining compound purity and stereochemistry, as impurities or racemization can skew activity .
  • Target-Specific Profiling : Testing against isoform-specific targets (e.g., PI3Kα vs. PI3Kγ) to clarify selectivity .

Advanced: How does the ester group in this compound influence its pharmacokinetic properties compared to carboxylic acid derivatives?

Methodological Answer:
The methyl ester group impacts:

  • Solubility : Enhanced lipophilicity improves membrane permeability but reduces aqueous solubility, requiring formulation adjustments .
  • Metabolic Stability : Esterases in plasma/liver hydrolyze the ester to the carboxylic acid, altering bioavailability. Comparative assays in hepatocyte models can quantify hydrolysis rates .
  • Protein Binding : Ester derivatives may exhibit lower serum albumin binding, increasing free drug concentration. Surface plasmon resonance (SPR) studies validate this .

Advanced: What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Screening : Preclinical assays (e.g., Ames test) to assess mutagenicity, given structural similarities to known bioactive heterocycles .
  • Personal Protective Equipment (PPE) : Use of nitrile gloves and fume hoods to prevent dermal/ocular exposure, as recommended for sulfonamide analogs .
  • Waste Disposal : Neutralization of acidic byproducts before disposal, adhering to EPA guidelines for nitrogen-containing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 5-oxopiperazine-2-carboxylate
Reactant of Route 2
(R)-Methyl 5-oxopiperazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.